11-Bromoundecanamide
Overview
Description
11-Bromoundecanamide is a chemical compound with the molecular formula C11H22BrNO . It has a molecular weight of 264 Da .
Molecular Structure Analysis
The molecular structure of 11-Bromoundecanamide consists of a chain of 11 carbon atoms, with a bromine atom attached to one end and an amide group (CONH2) attached to the other . The InChI string representation of its structure isInChI=1S/C11H22BrNO/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2,(H2,13,14)
.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of 11-Bromoundecanoic Acid : 11-Bromoundecanoic acid, an intermediate in the production of nylon-11, can be synthesized using 10-undecanoic acid and hydrobromic acid. Optimal conditions for this synthesis have been identified, enhancing the yield to 92% (Cui Jian, 2002).
- Synthesis Variations : Another synthesis approach for 11-bromoundecanoic acid uses a mixed solvent of benzene and toluene, with benzoyl peroxide as the initiating agent, achieving a yield of up to 91% (Yun Shao-jun, 2007).
Applications in Corrosion Inhibition
- Corrosion Inhibition : Methyl 11-bromoundecanoate has been used to create novel corrosion inhibitors with high efficiency for protecting carbon steel in acidic environments. These inhibitors demonstrate both physical and chemical adsorption properties, significantly enhancing surface protection (D. S. Chauhan et al., 2020).
Educational Use in Chemistry
- Molecular Photography in Education : 11-bromoundecanol, a compound related to 11-bromoundecanamide, has been used in undergraduate studies to help students understand the structures of molecules through scanning tunneling microscopy. This approach bridges theoretical calculations with practical experiments (L. Giancarlo et al., 2000).
Polymer Science
- Biodegradable Plastics : Lithium 11-bromoundecanoate has been investigated for its potential in creating biodegradable plastics through polycondensation. This process demonstrates the possibility of using water as an efficient solvent for such reactions (Y. Shigetomi & T. Kojima, 2003).
Antimicrobial and Anti-biofilm Activities
- Synthesis of Novel Betaines : Betaines synthesized from 11-bromoundecanoic acid have shown significant antimicrobial and anti-biofilm activities against various pathogenic strains. These compounds offer potential for medical and industrial applications due to their bioactivity (Sathyam Reddy Yasa et al., 2017).
Marine Biology
- Bromotyrosine Derivatives : Bromotyrosine derivatives from marine sources, related to 11-bromoundecanamide, have shown effectiveness against the fish pathogenic bacterium Aeromonas hydrophila, indicating their potential in addressing aquatic bacterial infections (S. Matsunaga et al., 2005).
Surface Active Monomers
- Properties of Monomers : Studies on surface-active monomers like 11-acryloyloxyundecyltrimethylammonium bromide, which are structurally similar to 11-bromoundecanamide, have provided insights into their molecular characteristics and solution properties. This research enhances understanding of their application in various fields, including polymer science (A. Lezov et al., 2020).
Monomer Synthesis
- Synthesis of Nylon 11 Monomer : The synthesis of 11-aminoundecanoic acid, a monomer for nylon 11, using 11-bromoundecanoic acid and hydrobromic acid, shows the relevance of these compounds in the production of industrial materials. The optimized conditions for this synthesis enhance the yield and efficiency (Xu Chun, 2002).
Synthesis of N-oxide Esters
- Antimicrobial and Biofilm Inhibitory Activities : N-oxide esters synthesized from reactions involving 11-bromoundecanoic acid have displayed notable antimicrobial and anti-biofilm activities, particularly against pathogenic gram-positive bacterial strains. This research opens avenues for their use in medical applications (Sathyam Reddy Yasa et al., 2017).
Singlet Oxygen Sensitizers
- Photophysical and Photochemical Properties : Studies on bromo-substituted naphthalene diimides, which include bromine atoms in their structure as in 11-bromoundecanamide, have explored their role as singlet oxygen sensitizers. These findings are significant for understanding their potential in photodynamic therapy (F. Doria et al., 2013).
Safety And Hazards
properties
IUPAC Name |
11-bromoundecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BrNO/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUWVMSJSKNFHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323166 | |
Record name | 11-Bromoundecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60323166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Bromoundecanamide | |
CAS RN |
5875-26-3 | |
Record name | 11-Bromoundecanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5875-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Bromoundecanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC403235 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403235 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 11-Bromoundecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60323166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5875-26-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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